molecular formula C16H13ClN2OS B3008756 7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 451465-73-9

7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B3008756
CAS No.: 451465-73-9
M. Wt: 316.8
InChI Key: BXUBVGQHTUAIPI-UHFFFAOYSA-N
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Description

7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a chloro substituent, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 4-Methylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or sulfanylidene positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents, or electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use as a building block for the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of 7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfanylidene groups may play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A simpler compound with a similar chloro and methylphenyl structure but lacking the quinazolinone core and sulfanylidene group.

    2-chloro-4-methylquinazoline: A compound with a similar quinazoline core but different substituents.

Uniqueness

7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a quinazolinone core, chloro substituent, and sulfanylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-7-6-12(17)8-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUBVGQHTUAIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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